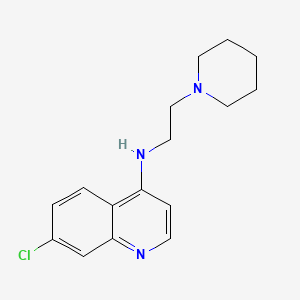
4-chloronicotinic acid chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-chloronicotinic acid chloride hydrochloride is a chemical compound with the molecular formula C6H4ClNO · HCl. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring and a chloride group attached to the carbonyl carbon. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
4-chloronicotinic acid chloride hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloronicotinic acid with thionyl chloride (SOCl2) to form 4-chloronicotinoyl chloride. The resulting compound is then treated with hydrochloric acid (HCl) to obtain 4-chloronicotinoyl chloride hydrochloride .
Reaction Conditions:
Reagents: 4-chloronicotinic acid, thionyl chloride, hydrochloric acid
Solvent: Dichloromethane (DCM)
Temperature: Reflux conditions
Time: Several hours
Industrial Production Methods
In industrial settings, the production of 4-chloronicotinoyl chloride hydrochloride typically involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions
4-chloronicotinic acid chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-chloronicotinic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines or alcohols, solvents like dichloromethane or ethanol, and mild heating.
Hydrolysis: Water or aqueous solutions, ambient temperature.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate, under inert atmosphere.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
4-Chloronicotinic Acid: Formed through hydrolysis.
Biaryl Compounds: Formed through coupling reactions.
科学的研究の応用
4-chloronicotinic acid chloride hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-chloronicotinoyl chloride hydrochloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The compound’s electrophilic carbonyl carbon is the primary site of reactivity, facilitating the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
Nicotinoyl Chloride Hydrochloride: Similar structure but lacks the chlorine atom at the 4-position.
6-Chloronicotinoyl Chloride: Chlorine atom at the 6-position instead of the 4-position.
Uniqueness
4-chloronicotinic acid chloride hydrochloride is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it particularly useful in certain synthetic applications where regioselectivity is important .
特性
分子式 |
C6H4Cl3NO |
|---|---|
分子量 |
212.5 g/mol |
IUPAC名 |
4-chloropyridine-3-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C6H3Cl2NO.ClH/c7-5-1-2-9-3-4(5)6(8)10;/h1-3H;1H |
InChIキー |
KYBAJHSBLMJOTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1Cl)C(=O)Cl.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(6-Chloro-pyridin-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8289902.png)


![7-Bromo-2-ethyl-3-nitropyrazolo[1,5-a]pyridine](/img/structure/B8289916.png)

![Tert-butyl{4-[(amino-sulfonyl)(methyl)amino]butyl}carbamate](/img/structure/B8289925.png)

![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline]](/img/structure/B8289952.png)




